Pimobendan - 118428-38-9

Pimobendan

Catalog Number: EVT-1174226
CAS Number: 118428-38-9
Molecular Formula: C19H18N4O2
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pimobendan is a pyridazinone and a member of benzimidazoles. It has a role as a cardiotonic drug, a vasodilator agent and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor.
Source and Classification

Pimobendan is derived from benzimidazole and pyridazinone structures. Its chemical name is 4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-5-methyl-3(2H)-pyridazinone, and it has been assigned the CAS number 74150-27-9. The compound acts as an inhibitor of phosphodiesterase III and has been noted for its dual action as both an inotrope and a vasodilator, making it effective in managing heart failure by improving cardiac output and reducing systemic vascular resistance.

Synthesis Analysis

Pimobendan can be synthesized through multiple methods, with variations depending on the starting materials and conditions. A notable synthesis route includes:

  1. Starting Materials: Acetanilide and 2-chloropropionyl chloride are utilized as initial reactants.
  2. Catalysis: The reaction is catalyzed by a Lewis acid to form an intermediate compound.
  3. Nitration: The intermediate undergoes nitration using nitric acid to produce another intermediate.
  4. Nucleophilic Substitution: A nucleophilic substitution reaction occurs with diethyl malonate, followed by hydrolysis to adjust pH.
  5. Decarboxylation: The resulting compound is subjected to decarboxylation.
  6. Final Reaction: The final step involves reacting with hydrazine hydrate under specific conditions to yield pimobendan.

This method emphasizes the use of organic solvents and mild reagents, aiming for high yields and safety in clinical applications .

Molecular Structure Analysis

The molecular structure of pimobendan features a pyridazinone core fused with a benzimidazole moiety, characterized by several functional groups that contribute to its pharmacological activity:

  • Molecular Formula: C19_{19}H22_{22}N4_{4}O2_{2}
  • Molecular Weight: 342.41 g/mol
  • Structural Features:
    • A methoxy group attached to a phenyl ring enhances lipophilicity.
    • A five-membered pyridazinone ring contributes to its biological activity.

The three-dimensional conformation of pimobendan allows for optimal interaction with its biological targets, particularly phosphodiesterase enzymes .

Chemical Reactions Analysis

Pimobendan participates in various chemical reactions during its synthesis:

  1. Acylation: Involves the introduction of acyl groups into organic compounds.
  2. Nitration: The addition of nitro groups (-NO2_2) to aromatic compounds, which alters their reactivity.
  3. Hydrazinolysis: Reaction with hydrazine hydrate leading to the formation of hydrazones or other nitrogen-containing derivatives.

These reactions are crucial for constructing the complex molecular architecture of pimobendan while ensuring that each step maintains high purity and yield .

Mechanism of Action

Pimobendan exerts its therapeutic effects primarily through two mechanisms:

  1. Phosphodiesterase III Inhibition: By inhibiting this enzyme, pimobendan increases intracellular cyclic adenosine monophosphate levels, leading to enhanced calcium sensitivity in cardiac myocytes. This results in improved contractility (positive inotropic effect).
  2. Vasodilation: It promotes vasodilation by increasing nitric oxide availability, leading to reduced preload and afterload on the heart, which alleviates symptoms of heart failure.

Research indicates that these mechanisms contribute significantly to improved cardiac function and patient outcomes in heart failure settings .

Physical and Chemical Properties Analysis

Pimobendan exhibits specific physical and chemical properties that are relevant for its formulation and application:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are essential for ensuring effective delivery and stability in pharmaceutical formulations .

Applications

Pimobendan is primarily used in veterinary medicine for treating congestive heart failure in dogs. Its applications extend to human medicine, particularly in managing chronic heart failure due to its dual action on cardiac contractility and vascular resistance. Clinical studies have demonstrated significant improvements in exercise tolerance, quality of life, and survival rates among patients treated with pimobendan compared to those receiving standard therapy alone .

Introduction to Pimobendan: Pharmacological Significance and Historical Context

Chemical Classification and Molecular Structure of Pimobendan

Pimobendan (chemical name: (±)-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one) belongs to the benzimidazole-pyridazinone class of cardiotonic agents. Its molecular formula is C₁₉H₁₈N₄O₂, with a molar mass of 334.38 g/mol. The molecular architecture comprises two principal domains: a benzimidazole moiety and a dihydropyridazinone ring system, connected through a covalent linkage that enables its distinctive pharmacodynamics. The methoxy-phenyl substitution at the benzimidazole component significantly influences receptor binding affinity and pharmacokinetic behavior [3].

The benzimidazole component provides structural stability and facilitates interaction with cardiac troponin C, while the dihydropyridazinone ring enables phosphodiesterase inhibition. This dual-structure configuration underpins pimobendan's capacity for simultaneous calcium sensitization and cyclic nucleotide modulation. Crystallographic analyses reveal planar orientation of the benzimidazole system that facilitates penetration into hydrophobic binding pockets of target enzymes and contractile proteins. The methyl group at position 5 of the dihydropyridazinone ring creates a chiral center, resulting in racemic presentation in pharmaceutical formulations. Despite enantiomeric differences in metabolic processing, both configurations contribute to therapeutic activity [3] [8].

Table 1: Molecular Properties of Pimobendan

PropertySpecification
Systematic IUPAC Name(RS)-6-[2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one
Molecular FormulaC₁₉H₁₈N₄O₂
Molar Mass334.38 g/mol
CAS Registry Number74150-27-9
Chemical ClassBenzimidazole-pyridazinone derivative
ChiralityRacemic mixture (contains both enantiomers)
Key Structural FeaturesBenzimidazole ring, dihydropyridazinone core, methoxyphenyl substitution

Metabolic activation produces the principal active metabolite, desmethylpimobendan (UD-CG 212), through hepatic O-demethylation. This transformation enhances phosphodiesterase inhibitory potency while preserving calcium-sensitizing properties. The parent compound demonstrates greater calcium-sensitizing activity, while the metabolite exhibits approximately threefold stronger phosphodiesterase inhibition. This complementary pharmacology creates a balanced inodilatory profile that defines pimobendan's therapeutic efficacy [3] [8].

Historical Development and Regulatory Approvals

The development trajectory of pimobendan spans four decades, originating from cardiovascular drug discovery programs targeting heart failure pathophysiology. Initial synthesis occurred in the early 1980s by scientists seeking to overcome limitations of existing inotropes, particularly their arrhythmogenic potential and adverse impact on myocardial oxygen consumption. Preclinical investigations demonstrated pimobendan's unique calcium-sensitizing mechanism, distinct from digitalis glycosides and catecholamine derivatives, which promised improved safety and efficacy profiles [3] [8].

Human clinical evaluation progressed through Phase II trials demonstrating hemodynamic benefits, but the PICO trial (Pimobendan In Congestive Heart Failure) raised concerns about potential mortality increases in chronic human heart failure, leading to discontinued development in Western markets. Despite this setback, Japanese regulatory authorities approved pimobendan for human use in 1994 under the brand name Acardi, recognizing its benefit-risk profile in specific cardiac conditions [3] [5].

Veterinary application emerged as a transformative pathway. Pioneering clinical research at European universities in the late 1990s demonstrated profound benefits in canine cardiac patients. The pivotal QUEST (Quality of Life and Extension of Survival Time) study established pimobendan's superiority over angiotensin-converting enzyme inhibitors in extending survival time for dogs with congestive heart failure secondary to myxomatous mitral valve disease. Dogs receiving pimobendan exhibited significantly longer median survival times (267 days versus 140 days) and improved quality of life metrics [3] [8].

This evidence supported United States Food and Drug Administration approval of Vetmedin (Boehringer Ingelheim) in 2007 for managing canine congestive heart failure caused by myxomatous mitral valve disease or dilated cardiomyopathy. A subsequent landmark development occurred with the EPIC (Evaluation of Pimobendan In Cardiomegaly) study, which demonstrated that early intervention in preclinical stage B2 myxomatous mitral valve disease significantly delayed congestive heart failure onset. This led to 2016 FDA label expansion for delaying congestive heart failure in asymptomatic dogs with cardiomegaly [5] [8].

Table 2: Regulatory Milestones for Pimobendan

YearDevelopment MilestoneJurisdiction
1994Approval for human use (brand name Acardi)Japan
2007Initial FDA approval for canine congestive heart failure managementUnited States
2016FDA label expansion for delaying congestive heart failure onset in preclinical myxomatous mitral valve diseaseUnited States
2024FDA approval of first generic pimobendan (Pimomedin)United States

Recent regulatory developments include April 2024 FDA approval of the first generic pimobendan (Pimomedin, Cronus Pharma), potentially expanding treatment accessibility. The generic formulation contains identical active ingredient concentration and dosage forms as the reference product, with confirmed bioequivalence [5].

Key Therapeutic Domains: Cardiovascular and Emerging Applications

Cardiovascular Mechanisms

Pimobendan's cardiovascular efficacy stems from complementary molecular pathways that enhance cardiac performance while reducing workload:

  • Calcium Sensitization: Pimobendan binds cardiac troponin C at the N-terminal hydrophobic domain, increasing the calcium-binding affinity of troponin during systole. This stabilizes the calcium-induced conformational change in the troponin-tropomyosin complex, facilitating actin-myosin cross-bridge formation without increasing intracellular calcium concentration. Unlike beta-adrenergic agonists, this mechanism enhances contractility without elevating myocardial oxygen consumption or impairing diastolic function. The sensitization effect is particularly pronounced in failing myocardium, where troponin I phosphorylation diminishes calcium sensitivity [1] [8].

  • Phosphodiesterase III Inhibition: Pimobendan selectively inhibits phosphodiesterase III isoenzyme in cardiac tissue and vascular smooth muscle. This catalytic enzyme normally degrades cyclic adenosine monophosphate, so its inhibition elevates intracellular cyclic adenosine monophosphate concentrations. In cardiomyocytes, elevated cyclic adenosine monophosphate activates protein kinase A, which phosphorylates calcium channels to increase calcium influx during action potentials, augmenting contractility. In vascular smooth muscle, cyclic adenosine monophosphate accumulation activates protein kinase A, which phosphorylates myosin light-chain kinase, reducing its affinity for calcium-calmodulin complex and promoting vasodilation. This dual activity reduces both preload (through venodilation) and afterload (through arteriodilation), decreasing cardiac workload [1] [3] [8].

  • Endothelial Modulation: Beyond phosphodiesterase inhibition, pimobendan enhances endothelial nitric oxide synthase expression and nitric oxide bioavailability. This nitric oxide-mediated pathway contributes to vasodilation, particularly in pulmonary vasculature, explaining observed benefits in pulmonary hypertension models. Improved endothelial function may also mitigate pathological vascular remodeling in chronic heart failure [8].

Mitochondrial Protection and Oxidative Stress Modulation

Emerging research reveals additional cardioprotective dimensions beyond contractility enhancement. In experimentally induced mitral regurgitation in rats, pimobendan preserved cardiac ultrastructure and mitochondrial integrity. Transmission electron microscopy demonstrated reduced mitochondrial swelling, cristae disruption, and matrix vacuolization in pimobendan-treated subjects compared to untreated controls. Mechanistically, pimobendan attenuated reactive oxygen species production in cardiac mitochondria by approximately 40% and reduced mitochondrial membrane depolarization by 25%, indicating improved bioenergetic efficiency. In vitro studies using H9c2 cardiac myoblasts confirmed pimobendan functions as a reactive oxygen species scavenger, directly neutralizing hydrogen peroxide-induced oxidative stress rather than preventing reactive oxygen species generation. This antioxidant capacity may interrupt the vicious cycle of mitochondrial dysfunction and reactive oxygen species overproduction in failing myocardium [2].

Neurohormonal and Autonomic Modulation

Combination therapy incorporating pimobendan demonstrates favorable autonomic nervous system effects in myxomatous mitral valve degeneration. Stage C dogs receiving pimobendan with furosemide and enalapril exhibited significant improvement in heart rate variability parameters over six months. Time-domain indices increased by approximately 35%, while frequency-domain analysis showed 40% elevation in both low frequency (primarily sympathetic) and high frequency (parasympathetic) power spectra. The low frequency/high frequency ratio decreased by 30%, suggesting restored sympathovagal balance. These autonomic improvements correlated with reduced left ventricular internal dimension normalized to body weight (r=0.62, P<0.05), indicating mechanistic links between reverse remodeling and autonomic normalization [6].

Biomarker Modulation in Preclinical Disease

In preclinical myxomatous mitral valve disease without cardiomegaly (ACVIM stage B1), pimobendan significantly modulates cardiac biomarkers. Placebo-controlled crossover studies demonstrated 28% reduction in N-terminal pro-B-type natriuretic peptide concentrations following six months of treatment. Pimobendan also attenuated exercise-induced N-terminal pro-B-type natriuretic peptide elevation by 32%, suggesting improved ventricular wall stress response during hemodynamic challenge. This biomarker modulation occurred alongside echocardiographic evidence of reduced left ventricular dimensions and owner-reported activity enhancement in 80% of treated dogs [4].

Emerging Applications

Beyond primary cardiac indications, research explores pimobendan's potential in novel domains:

  • Pulmonary Hypertension: Through endothelial nitric oxide synthase upregulation and phosphodiesterase III inhibition, pimobendan reduces pulmonary vascular resistance and right ventricular afterload. Canine studies demonstrate 15-20% reduction in tricuspid regurgitation pressure gradients, indicating attenuated pulmonary hypertension severity [8].

  • Valvular Interventions: The observed attenuation of myxomatous mitral valve degeneration progression in preclinical models suggests potential disease-modifying effects beyond hemodynamic improvement. Proposed mechanisms include reduced mechanical stress on valve apparatus and inhibition of transforming growth factor-beta signaling pathways implicated in myxomatous degeneration [4] [8].

  • Human Re-evaluation: Japanese clinical experience and contemporary mechanistic insights have spurred reconsideration of pimobendan for select human cardiovascular conditions, particularly right ventricular failure and pulmonary hypertension where conventional inotropes pose prohibitive risks. Phase II trials are investigating these applications [3] [7].

Table 3: Multidimensional Mechanisms of Pimobendan in Cardiovascular Disease

Mechanistic DomainBiological EffectsTherapeutic Consequences
Calcium SensitizationEnhanced myofilament responsiveness to calciumIncreased contractility without elevated energy demand or impaired relaxation
Phosphodiesterase III InhibitionIncreased intracellular cyclic adenosine monophosphate in cardiomyocytes and vascular smooth muscleInotropy, vasodilation (reduced preload and afterload)
Mitochondrial ProtectionReduced reactive oxygen species production, attenuated membrane depolarizationPreservation of bioenergetic capacity, reduced oxidative damage
Endothelial ModulationEnhanced nitric oxide bioavailabilityVasodilation, anti-remodeling effects
Autonomic RegulationImproved heart rate variability, restored sympathovagal balanceReduced arrhythmia susceptibility, improved ventricular filling

The expanding mechanistic understanding of pimobendan illuminates its multifaceted role in cardiac therapeutics. From molecular interactions with contractile proteins to organ-level functional improvement and system-wide neurohormonal modulation, pimobendan represents a pharmacologically distinct approach to heart failure management. Ongoing research continues to elucidate novel applications that leverage its unique mechanistic profile beyond conventional inotropic support.

Properties

CAS Number

118428-38-9

Product Name

Pimobendan

IUPAC Name

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)

InChI Key

GLBJJMFZWDBELO-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC

Synonyms

4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazole-5-yl)-5-methyl-3(2H)-pyridazinone
pimobendan
pimobendane
UD CG 115
UD-CG 115
UD-CG115

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.